molecular formula C12H19NO4 B3071229 trans-3-tert-Butoxycarbonylaminocyclohex-4-enecarboxylic acid CAS No. 1008773-81-6

trans-3-tert-Butoxycarbonylaminocyclohex-4-enecarboxylic acid

Cat. No. B3071229
CAS RN: 1008773-81-6
M. Wt: 241.28 g/mol
InChI Key: WRDLRBISLUXLKZ-RKDXNWHRSA-N
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Description

“trans-3-tert-Butoxycarbonylaminocyclohex-4-enecarboxylic acid” is a chemical compound with the empirical formula C12H19NO4 . It has a molecular weight of 241.28 .

Physical and Chemical Properties This compound is a solid . Its SMILES string is O=C(OC©©C)N[C@@H]1CC@@H=O)CC=C1 and its InChI is 1S/C12H19NO4/c1-12(2,3)17-11(16)13-9-6-4-5-8(7-9)10(14)15/h4,6,8-9H,5,7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9-/m0/s1 .

Scientific Research Applications

Stereochemistry and Mechanism Studies
The compound is utilized in the study of stereochemistry and mechanism of electroorganic reactions, such as the hydrogenation of similar cyclic compounds. This allows researchers to understand reaction kinetics and control in synthetic organic chemistry (Matteis & Utley, 1992).

Synthesis of Unnatural Amino Acids
The compound plays a role in the synthesis of stereoisomers of amino acids, which are significant in developing pharmaceuticals and studying protein structures (Bakonyi et al., 2013).

Chiral Building Blocks for Synthesis
It serves as a chiral building block in the synthesis of cyclohexane rings, which are foundational structures in many natural products and pharmaceuticals (Hareau et al., 1999).

Study of Metabolic Pathways
The compound's derivatives are used in the study of metabolic pathways of cyclic ketones in biological systems, providing insights into the metabolism of various drugs and toxins (Cheo et al., 1967).

Conformational Analysis
It is used in the conformational analysis of cyclohexanecarboxylic acids to understand molecular structures and reactions better, which is crucial in drug design and material science (Klika et al., 2000).

properties

IUPAC Name

(1R,5S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-9-6-4-5-8(7-9)10(14)15/h4,6,8-9H,5,7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDLRBISLUXLKZ-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@@H](CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1008773-81-6
Record name (1S,5S)-5-{[(tert-butoxy)carbonyl]amino}cyclohex-3-ene-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-3-tert-Butoxycarbonylaminocyclohex-4-enecarboxylic acid
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trans-3-tert-Butoxycarbonylaminocyclohex-4-enecarboxylic acid
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trans-3-tert-Butoxycarbonylaminocyclohex-4-enecarboxylic acid
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